molecular formula C13H13ClN2O2S B5812084 3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide

3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide

Cat. No. B5812084
M. Wt: 296.77 g/mol
InChI Key: BHGQRPFGOXGBAH-UHFFFAOYSA-N
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Description

3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide (abbreviated as CMBC) is a compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a benzothiophene-based compound that has been synthesized through various methods and has been shown to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels (angiogenesis). It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of certain enzymes and proteins, and its ability to exhibit anti-inflammatory, anticancer, and antitumor properties. The limitations of using 3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide in lab experiments include its potential toxicity, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide. These include further studies to fully understand its mechanism of action, studies to optimize its synthesis and improve its solubility, and studies to evaluate its potential therapeutic applications in the treatment of various diseases. Additionally, studies to evaluate its potential toxicity and side effects are also needed.
Conclusion:
In conclusion, 3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide is a compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been synthesized through various methods and has been shown to exhibit promising biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and evaluate its potential therapeutic applications.

Synthesis Methods

3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide can be synthesized through several methods, including the Pd/C-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The Pd/C-catalyzed Suzuki-Miyaura cross-coupling reaction is the most commonly used method, where 3-chloro-1-benzothiophene-2-carboxylic acid is reacted with 4-morpholinylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

3-chloro-N-4-morpholinyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antitumor properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-morpholin-4-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-11-9-3-1-2-4-10(9)19-12(11)13(17)15-16-5-7-18-8-6-16/h1-4H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGQRPFGOXGBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(morpholin-4-yl)-1-benzothiophene-2-carboxamide

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